molecular formula C25H27NO3 B12341463 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate

Cat. No.: B12341463
M. Wt: 389.5 g/mol
InChI Key: QEFBBQCOLUZNFF-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a naphthalene moiety, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 4-methoxybenzyl alcohol with 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring, naphthalene moiety, and methoxybenzyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 1-methyl-4-naphthalen-2-ylpiperidine-4-carboxylate

InChI

InChI=1S/C25H27NO3/c1-26-15-13-25(14-16-26,22-10-9-20-5-3-4-6-21(20)17-22)24(27)29-18-19-7-11-23(28-2)12-8-19/h3-12,17H,13-16,18H2,1-2H3

InChI Key

QEFBBQCOLUZNFF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=C(C=C4)OC

Origin of Product

United States

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